Dioctyl fumarate

Overview

Description

Dioctyl fumarate (DOF) is a synthetic, long-chain ester derived from fumaric acid and 2-ethylhexanol. It is a colorless to light-yellow liquid with a faint odor. It is used in a variety of applications, including as a plasticizer in polyvinyl chloride (PVC) and other polymers, as a solvent in paints and coatings, and in the production of lubricants and surfactants. DOF has also been investigated for its potential therapeutic applications, such as for the treatment of certain diseases, including diabetes and cancer.

Scientific Research Applications

Thermoresponsive Scaffolds in Biomedical Applications

Dioctyl fumarate (DOF) has been utilized in the creation of thermoresponsive scaffolds for potential biomedical applications. Research by Bravi Costantino et al. (2021) demonstrates that scaffolds made from this compound-N-isopropylacrylamide copolymers show promising behavior in terms of cell viability and osteoblastic cell differentiation. This suggests a potential for DOF in creating materials that respond to temperature changes and support tissue engineering.

Polymer Modification for Infrastructure

The study of Oberti et al. (2018) highlights the use of this compound in modifying bitumen, a material used in road construction. The copolymers of DOF and styrene were found to enhance the viscosity of bitumen, indicating potential applications in road engineering.

Microbial Engineering for Chemical Production

Chen et al. (2020) explored the use of fumarate in microbial engineering, specifically for producing high-value chemicals like fumarate itself. Their study, found in Biotechnology for Biofuels, demonstrates the potential of engineered microbial pathways in efficiently producing fumarate, which has broad applications in various industries.

Enhancing Flow Properties in Crude Oils

In the field of petroleum engineering, research by Coussirat et al. (2019) suggests that copolymers based on DOF can improve the flow properties of waxy crude oils. This highlights a novel application of this compound in enhancing the efficiency of crude oil transportation and processing.

Inhibiting Pyroptosis in Cellular Studies

Humphries et al. (2020), in their study published in Science, investigated the role of fumarate in inhibiting pyroptosis, a form of cell death. Their findings suggest potential therapeutic applications of fumarate derivatives in treating inflammatory diseases.

Environmental and Health Impact

A study by Wagner et al. (2013) identified this compound in bottled water, raising concerns about its impact on human health. This research emphasizes the importance of monitoring and understanding the environmental presence of chemical compounds like DOF.

Mechanism of Action

Target of Action

Dioctyl fumarate, also known as Docusate or dioctyl sulfosuccinate , primarily targets the intestines . It acts by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .

Mode of Action

The interaction of this compound with its targets results in a surfactant effect in the intestines . This allows fat and water into the feces to soften the stool .

Biochemical Pathways

This compound affects the biochemical pathways related to stool softening. It promotes the absorption of water in the gut, which in turn softens the stool

Pharmacokinetics

It is known that this compound can be orally or rectally administered . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily result in the softening of the stool. This is achieved by increasing the amount of water the stool absorbs in the gut .

properties

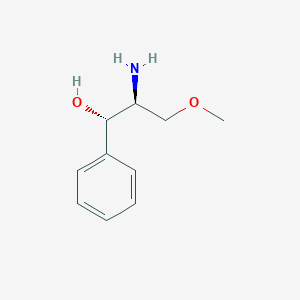

IUPAC Name |

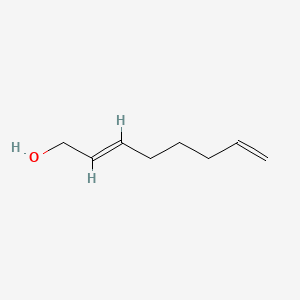

dioctyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWTZAGVNBPXHU-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062762 | |

| Record name | Di-n-octyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

2997-85-5, 68610-90-2 | |

| Record name | 1,4-Dioctyl (2E)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2997-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, di-C8-18-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068610902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenedioic acid (E)-, di-C8-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-n-octyl fumarate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGP6VBL96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the endocrine-disrupting potential of Dioctyl fumarate (DEHF)?

A: Research has identified DEHF as a potential endocrine disruptor, specifically exhibiting antiestrogenic activity. [] This means DEHF can interfere with the signaling pathways of the human estrogen receptor alpha. [] Interestingly, while DEHF itself does not show antiandrogenic properties, its presence in bottled water alongside other unidentified compounds seems to contribute to an overall antiandrogenic effect. [] Further research is needed to fully understand the implications of DEHF exposure and identify other contributing compounds.

Q2: How does the structure of this compound influence its application as a bitumen modifier?

A: this compound, a diester with long alkyl chains, plays a key role in modifying the properties of bitumen. When copolymerized with styrene, the resulting material exhibits improved viscosity and compatibility with bitumen. [] This enhanced compatibility is likely due to the interaction between the long alkyl chains of DEHF and the non-polar components within bitumen. This leads to improved dispersion and a more homogenous blend, contributing to superior performance as a bitumen modifier. []

Q3: Can this compound be used in the development of biomaterials?

A: Yes, research indicates that this compound holds promise in the field of biomaterials, particularly for creating scaffolds with thermoresponsive properties. [] When copolymerized with N-isopropylacrylamide, the resulting material displays a lower critical solution temperature (LCST) that is influenced by the ratio of DEHF. [] This tunable LCST behavior allows for controlled swelling capacity and surface hydrophilicity, essential factors in influencing cell viability and differentiation within the scaffold. [] This makes DEHF-containing copolymers attractive candidates for various biomedical applications.

Q4: What analytical techniques are employed in studying this compound?

A4: A combination of techniques is employed to characterize and analyze this compound and its derivatives. These include:

- Spectroscopy: 1H-NMR and FTIR spectroscopies are used for structural confirmation and determination of monomer composition in copolymers. []

- Chromatography: Size exclusion chromatography (SEC) helps determine the molecular weight of polymers containing DEHF. []

- Mass Spectrometry: High-resolution mass spectrometry, particularly LTQ-Orbitrap Velos, coupled with MSn experiments, has been crucial in identifying DEHF as a potential EDC in bottled water. [] This technique allows for the determination of the exact mass and structural elucidation of unknown compounds.

Q5: Are there any known safety concerns regarding this compound?

A: While this compound is used in various applications, including food additives and cosmetics, its identification as a potential endocrine disruptor raises concerns. [] Current research highlights its antiestrogenic activity, meaning it can interfere with the normal functioning of hormones in the human body. [] Although further research is needed to establish a comprehensive safety profile, the presence of DEHF in commonly consumed products like bottled water necessitates a closer look at its potential long-term health effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)